4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine 4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine
Brand Name: Vulcanchem
CAS No.: 637302-85-3
VCID: VC7989488
InChI: InChI=1S/C13H8Br2N2O/c14-8-6-9-12(10(15)11(8)16)17-13(18-9)7-4-2-1-3-5-7/h1-6H,16H2
SMILES: C1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br
Molecular Formula: C13H8Br2N2O
Molecular Weight: 368.02 g/mol

4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine

CAS No.: 637302-85-3

Cat. No.: VC7989488

Molecular Formula: C13H8Br2N2O

Molecular Weight: 368.02 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine - 637302-85-3

Specification

CAS No. 637302-85-3
Molecular Formula C13H8Br2N2O
Molecular Weight 368.02 g/mol
IUPAC Name 4,6-dibromo-2-phenyl-1,3-benzoxazol-5-amine
Standard InChI InChI=1S/C13H8Br2N2O/c14-8-6-9-12(10(15)11(8)16)17-13(18-9)7-4-2-1-3-5-7/h1-6H,16H2
Standard InChI Key YXHPZBKRNNWMLV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound belongs to the benzoxazole family, featuring a fused benzene and oxazole ring system. Key substitutions include:

  • Bromine atoms at positions 4 and 6, introducing steric bulk and electron-withdrawing effects.

  • A phenyl group at position 2, contributing aromatic stacking potential.

  • An amine group at position 5, enabling hydrogen bonding and further functionalization.

The molecular formula is C₁₃H₈Br₂N₂O, with a theoretical molecular weight of 392.03 g/mol.

Comparative Analysis of Analogous Structures

Data from related compounds highlight structural variations and their implications:

Property4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine 4,6-Dibromo-2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine
Molecular FormulaC₁₃H₇Br₂FN₂OC₁₃H₅Br₂ClF₂N₂O
Molecular Weight386.01 g/mol438.45 g/mol
Substituents2-Fluorophenyl2-Chloro-4,5-difluorophenyl
Key InteractionsHalogen bonding (F), π-π stackingEnhanced halogen bonding (Cl, F), steric effects

These analogs demonstrate how halogenation and aryl substitution modulate electronic and steric profiles, influencing reactivity and biological activity .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis reports exist for 4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine, methods for analogous compounds involve:

  • Cyclocondensation: Reacting 2-aminophenol derivatives with substituted benzaldehydes under acidic or catalytic conditions.

  • Halogenation: Post-synthetic bromination using reagents like N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions.

For example, 4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine (CID 1415370) is synthesized via sequential bromination and cyclization steps, yielding a purity-adjusted product .

Reaction Dynamics

The amine group at position 5 serves as a nucleophilic site for:

  • Acylation: Formation of amides with acyl chlorides.

  • Suzuki Coupling: Palladium-catalyzed cross-coupling for biaryl synthesis.
    Bromine atoms facilitate electrophilic aromatic substitution, enabling further functionalization.

Physicochemical Properties

Spectral Characteristics

  • UV-Vis Spectroscopy: Benzoxazole derivatives exhibit absorption maxima near 300–350 nm due to π→π* transitions. Bromine substitution redshifts absorption via heavy-atom effects .

  • Fluorescence: Limited emission intensity due to bromine’s triplet-state promotion, though amine groups may enhance quantum yields in polar solvents.

Solubility and Stability

  • Solubility: Low aqueous solubility (logP ~3.5–4.2) due to hydrophobic aryl and halogen groups. Soluble in DMSO and DMF.

  • Thermal Stability: Decomposition temperatures exceed 200°C, typical for halogenated aromatics.

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies for improved yield and scalability.

  • Computational Modeling: Density functional theory (DFT) studies to predict reactivity and bioactivity.

  • Biological Screening: Evaluating the compound against cancer cell lines (e.g., MCF-7, A549) and microbial pathogens.

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